molecular formula C12H16ClNO2 B7868423 3-Chloro-2-(tetrahydro-pyran-4-ylmethoxy)-phenylamine

3-Chloro-2-(tetrahydro-pyran-4-ylmethoxy)-phenylamine

Cat. No.: B7868423
M. Wt: 241.71 g/mol
InChI Key: JQIRBGJPUHGFOM-UHFFFAOYSA-N
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Description

3-Chloro-2-(tetrahydro-pyran-4-ylmethoxy)-phenylamine is an organic compound with a complex structure that includes a chloro-substituted phenylamine core and a tetrahydro-pyran-4-ylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(tetrahydro-pyran-4-ylmethoxy)-phenylamine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Tetrahydro-pyran-4-ylmethoxy Group: This step involves the protection of a hydroxyl group using tetrahydropyran (THP) in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(tetrahydro-pyran-4-ylmethoxy)-phenylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The chloro group can be substituted by nucleophiles such as hydroxide, alkoxide, or thiolate ions, leading to the formation of various substituted phenylamine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenylamine derivatives.

Scientific Research Applications

3-Chloro-2-(tetrahydro-pyran-4-ylmethoxy)-phenylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(tetrahydro-pyran-4-ylmethoxy)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and amine groups play a crucial role in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol
  • Diflunisal

Uniqueness

3-Chloro-2-(tetrahydro-pyran-4-ylmethoxy)-phenylamine is unique due to its specific structural features, such as the tetrahydro-pyran-4-ylmethoxy group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-chloro-2-(oxan-4-ylmethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c13-10-2-1-3-11(14)12(10)16-8-9-4-6-15-7-5-9/h1-3,9H,4-8,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIRBGJPUHGFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(C=CC=C2Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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